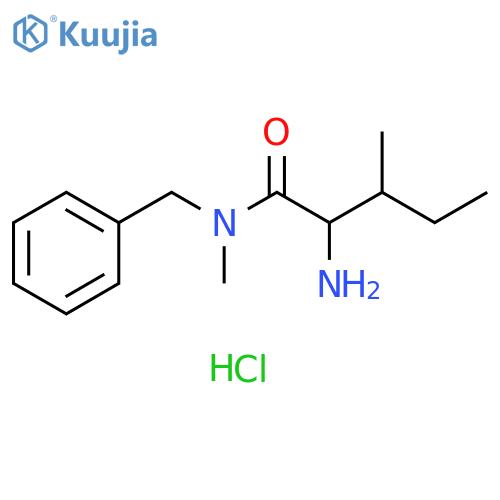Cas no 1603723-80-3 (Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1))
2-アミノ-N,3-ジメチル-N-(フェニルメチル)ペンタンアミド塩酸塩(1:1)は、有機合成中間体として重要な化合物です。分子式C14H22N2O・HClで表され、分子量278.80を有します。この化合物は、アミン基とアミド基を併せ持つ特徴的な構造を有しており、医薬品開発や創薬研究におけるキーインターメディエートとしての応用が期待されます。高い純度と安定性を備えており、各種官能基との反応性に優れているため、多様な誘導体合成に適しています。結晶性が良好で取り扱いやすく、実験室規模から工業的製造まで幅広く利用可能です。特に神経科学分野や鎮痛剤開発研究において有用な中間体として注目されています。

1603723-80-3 structure
商品名:Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1)
CAS番号:1603723-80-3
MF:C14H23ClN2O
メガワット:270.798222780228
CID:5241662
Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
-
- Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1)
-
- インチ: 1S/C14H22N2O.ClH/c1-4-11(2)13(15)14(17)16(3)10-12-8-6-5-7-9-12;/h5-9,11,13H,4,10,15H2,1-3H3;1H
- InChIKey: PCBNVEWJANWGAF-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=CC=1)N(C)C(=O)C(N)C(C)CC.Cl
Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-296184-0.05g |
2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride |
1603723-80-3 | 0.05g |
$732.0 | 2023-02-28 | ||
| Enamine | EN300-296184-5.0g |
2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride |
1603723-80-3 | 5.0g |
$2525.0 | 2023-02-28 | ||
| Enamine | EN300-296184-0.1g |
2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride |
1603723-80-3 | 0.1g |
$767.0 | 2023-02-28 | ||
| Enamine | EN300-296184-10.0g |
2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride |
1603723-80-3 | 10.0g |
$3746.0 | 2023-02-28 | ||
| Ambeed | A1088274-1g |
2-Amino-N-benzyl-N,3-dimethylpentanamide hydrochloride |
1603723-80-3 | 95% | 1g |
$555.0 | 2024-04-23 | |
| Enamine | EN300-296184-0.25g |
2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride |
1603723-80-3 | 0.25g |
$801.0 | 2023-02-28 | ||
| Enamine | EN300-296184-1.0g |
2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride |
1603723-80-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-296184-0.5g |
2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride |
1603723-80-3 | 0.5g |
$836.0 | 2023-02-28 | ||
| Enamine | EN300-296184-2.5g |
2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride |
1603723-80-3 | 2.5g |
$1707.0 | 2023-02-28 |
Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1) 関連文献
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
1603723-80-3 (Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1)) 関連製品
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1603723-80-3)Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1)

清らかである:99%
はかる:1g
価格 ($):500.0